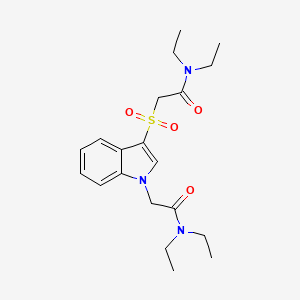
2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N,N-diethylacetamide” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring is a sulfonyl group (-SO2-), which is a common functional group in organic chemistry. The molecule also contains a diethylamino group (-N(C2H5)2), which is a type of amine, and an acetamide group (-CH3C(=O)NH2), which is a type of amide .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole ring suggests that the compound may exhibit aromaticity, which could affect its chemical behavior. The sulfonyl, diethylamino, and acetamide groups could also influence the compound’s properties, such as its polarity and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and aromaticity could affect properties like its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis Methodologies and Chemical Properties
- Research on similar compounds emphasizes the significance of synthesis methodologies for creating compounds with potential biological activities. For instance, the synthesis of heterocyclic compounds incorporating the sulfamoyl moiety demonstrates the reactivity and versatility of cyanoacetamides in forming various heterocycles. These methodologies are pivotal for developing compounds with potential antimicrobial properties (Darwish et al., 2014).
Antimicrobial Activities
- The antimicrobial evaluation of novel compounds indicates promising results against bacterial and fungal strains, underscoring the potential of synthesized compounds in addressing microbial resistance. The study showcases the importance of structural diversity in enhancing antimicrobial efficacy (Darwish et al., 2014).
Drug Development Implications
- The exploration of indole derivatives and their significant biological activities highlights the role of structural modifications in developing new therapeutic agents. These compounds, through their varied biological activities, provide a foundation for further investigation in drug development, particularly in targeting specific receptors or enzymes involved in disease processes (Avdeenko et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[3-[2-(diethylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4S/c1-5-21(6-2)19(24)14-23-13-18(16-11-9-10-12-17(16)23)28(26,27)15-20(25)22(7-3)8-4/h9-13H,5-8,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLPBCZIQVJGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2852920.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2852923.png)

![2,4-difluoro-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2852930.png)

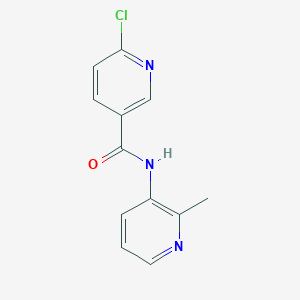
![(2E)-N-[4-(diethylsulfamoyl)anilino]-1,3-benzothiazole-2-carboximidoyl cyanide](/img/structure/B2852933.png)
![(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B2852934.png)
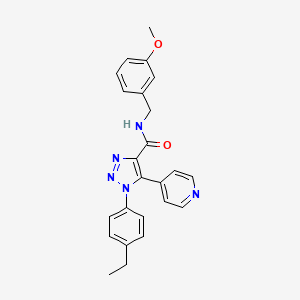
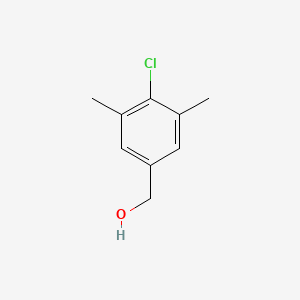
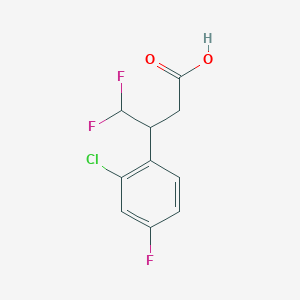
![N-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2852939.png)
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2852940.png)
